molecular formula C11H13BrO B8308106 1-Phenyl-4-bromo-4-pentene-2-ol

1-Phenyl-4-bromo-4-pentene-2-ol

Cat. No. B8308106
M. Wt: 241.12 g/mol
InChI Key: MYXBOBNIRGULCD-UHFFFAOYSA-N
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Patent
US05258529

Procedure details

49.93 Grams of 2,3-dibromo-1-propene were added dropwise to a mixture of 20.00 g of phenylacetaldehyde, 40 g of toluene, 60 g of 0.01% hydrochloric acid and 16.33 g of zinc powder at 30° C., and the mixture was allowed to react at the same temperature for 3 hours. After the reaction was completed zinc-derived insolubles were filtered off, and the resultant filtrate was separated. The organic phase was washed with a 7% sodium carbonate aqueous solution, and the toluene was distilled off under reduced pressure. The resultant oily substance was purified by silica gel column chromatography to give 24.01 g of 2-bromo-5-phenyl-1-penten-4-ol; nD25 =1.536, FI-MS m/e 240(M+), 242(M+2+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
16.33 g
Type
catalyst
Reaction Step One
Quantity
40 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]([CH2:4]Br)=[CH2:3].[C:6]1([CH2:12][CH:13]=[O:14])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.Cl>[Zn].C1(C)C=CC=CC=1>[Br:1][C:2]([CH2:4][CH:13]([OH:14])[CH2:12][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(=C)CBr
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC=O
Name
Quantity
60 g
Type
reactant
Smiles
Cl
Name
Quantity
16.33 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
40 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at the same temperature for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
were filtered off
CUSTOM
Type
CUSTOM
Details
the resultant filtrate was separated
WASH
Type
WASH
Details
The organic phase was washed with a 7% sodium carbonate aqueous solution
DISTILLATION
Type
DISTILLATION
Details
the toluene was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant oily substance was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC(=C)CC(CC1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 24.01 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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